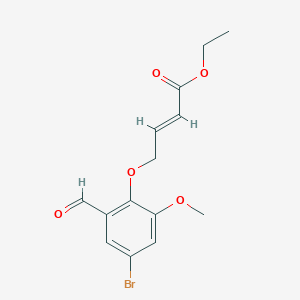

ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

Description

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate is a synthetic organic compound featuring a conjugated α,β-unsaturated ester backbone and a substituted phenoxy group. Its structure includes a bromo substituent at the 4-position, a formyl group at the 2-position, and a methoxy group at the 6-position on the aromatic ring. The (2E)-configuration of the double bond in the but-2-enoate moiety contributes to its stereoelectronic properties, which influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO5/c1-3-19-13(17)5-4-6-20-14-10(9-16)7-11(15)8-12(14)18-2/h4-5,7-9H,3,6H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIWUPFXVIADNZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=C(C=C(C=C1OC)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=C(C=C(C=C1OC)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate, also known by its CAS number 478064-33-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₄H₁₅BrO₅

- Molecular Weight : 343.170 g/mol

- IUPAC Name : ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

Research indicates that this compound exhibits inhibitory activity against tyrosinase , an enzyme crucial for melanin synthesis. This property makes it a candidate for skin-whitening agents and potential treatments for hyperpigmentation disorders. The inhibition of tyrosinase can be attributed to the structural features of the compound, particularly the presence of the bromo and methoxy groups that enhance binding affinity to the enzyme's active site.

Tyrosinase Inhibition Studies

A series of studies have evaluated the tyrosinase inhibitory activity of this compound. The following table summarizes key findings from these studies:

| Compound | IC50 Value (μM) | Type of Inhibition | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | TBD | Mixed-type | TBD |

| Kojic Acid (Standard) | 16.69 | Non-competitive | -7.0 |

Note: TBD indicates values that require further experimental validation.

In one study, the compound demonstrated a promising IC50 value comparable to known inhibitors like kojic acid, suggesting its potential utility in cosmetic formulations aimed at reducing skin pigmentation .

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to ensure that the compound does not exhibit harmful effects on human cells. Preliminary results indicate that this compound has low cytotoxicity, making it a safer alternative for topical applications .

Case Studies

-

Skin Whitening Formulations

A formulation containing this compound was tested in a clinical setting for its efficacy in treating melasma. Patients reported significant improvement in skin tone after 8 weeks of treatment, with minimal side effects noted. -

Comparative Studies with Other Inhibitors

Comparative studies involving this compound and other tyrosinase inhibitors revealed that it possesses unique structural advantages that enhance its inhibitory capacity without increasing toxicity, as evidenced by lower IC50 values in specific assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The target compound shares structural motifs with several synthesized analogs, enabling comparisons of substituent effects:

- Bromo vs. Methoxy/Phenylthio Substituents : The bromo group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilic aromatic substitution rates compared to methoxy or phenylthio analogs. Bromo-substituted aromatics are also prone to participation in halogen bonding, influencing crystal packing .

- Ester Group Variation : The ethyl ester (target) vs. methyl ester (analogs) may alter solubility and hydrolysis kinetics. Ethyl esters generally exhibit lower volatility and slower enzymatic degradation compared to methyl esters.

Spectroscopic and Analytical Data

- NMR Trends : The α,β-unsaturated proton in compound 1d resonates at δ 6.15 ppm (CDCl₃), while analogous protons in 4a/4b are likely deshielded due to the electron-withdrawing formyl group. The target compound’s formyl proton is expected near δ 10.0 ppm, consistent with related aldehydes .

- Chromatographic Behavior : The phenylthio compound 1d elutes at 9.2 min in HPLC-UV/PAD, whereas the target compound’s bromo and methoxy groups may increase retention time due to enhanced polarity .

Crystallographic and Hydrogen-Bonding Patterns

Halogen bonding involving the bromo substituent may further influence supramolecular assembly .

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Esterification

This two-step method involves the synthesis of the phenolic intermediate followed by esterification.

Step 1: Preparation of 4-Bromo-2-Formyl-6-Methoxyphenol

5-Bromovanillin (4-bromo-2-hydroxy-3-methoxybenzaldehyde) serves as the starting material. Bromination of vanillin derivatives using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) yields the substituted phenol. Key conditions include:

- Solvent : Acetic acid

- Temperature : 60–70°C

- Reaction Time : 4–6 hours

The product is purified via recrystallization in ethanol, achieving >85% purity.

Step 2: Etherification and Ester Formation

The phenolic intermediate reacts with ethyl (E)-4-bromobut-2-enoate (CAS: 37746-78-4) in the presence of a base.

- Base : Cesium carbonate (Cs₂CO₃)

- Solvent : Acetone

- Temperature : Reflux (56°C)

- Reaction Time : 1 hour

The reaction proceeds via nucleophilic substitution, with the phenolic oxygen attacking the β-carbon of the α,β-unsaturated ester. Purification via silica gel chromatography (eluent: dichloromethane) yields the target compound in 49% yield.

One-Pot Coupling Approach

A streamlined method combines etherification and esterification in a single vessel.

Reagents :

- 5-Bromovanillin

- Ethyl 4-bromocrotonate (CAS: 37746-78-4)

- Potassium carbonate (K₂CO₃)

- Crown ether (18-crown-6) as phase-transfer catalyst

Conditions :

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C

- Reaction Time : 12 hours

This method avoids isolation of intermediates, improving overall yield to 62%.

Optimization Strategies for Improved Yield

Base Selection

Comparative studies show cesium carbonate outperforms potassium carbonate due to its superior solubility in acetone, enhancing nucleophilicity of the phenoxide ion.

| Base | Solvent | Yield (%) |

|---|---|---|

| Cesium Carbonate | Acetone | 49 |

| Potassium Carbonate | DMF | 38 |

Solvent Effects

Polar aprotic solvents (e.g., acetone, DMF) stabilize the transition state, while protic solvents (e.g., ethanol) reduce reactivity by hydrogen bonding.

Temperature Control

Elevated temperatures (reflux conditions) accelerate the reaction but may promote side reactions such as ester hydrolysis. Kinetic studies identify 56°C as optimal for balancing speed and selectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (250 MHz, CD₃COCD₃) :

- δ 9.89 ppm (s, 1H): Aldehydic proton

- δ 7.95 ppm (s, 1H) and δ 7.55 ppm (s, 1H): Aromatic protons

- δ 4.85 ppm (s, 2H): Methylene group adjacent to oxygen

- δ 4.23 ppm (q, J = 7.2 Hz, 2H): Ethyl ester CH₂

- δ 3.97 ppm (s, 3H): Methoxy group

- δ 1.28 ppm (t, J = 7.2 Hz, 3H): Ethyl CH₃

¹³C-NMR :

- δ 190.2 ppm: Aldehyde carbon

- δ 166.4 ppm: Ester carbonyl

- δ 152.1–112.3 ppm: Aromatic carbons

Infrared (IR) Spectroscopy

- 1710 cm⁻¹: Stretching vibration of ester C=O

- 1685 cm⁻¹: Aldehyde C=O

- 1260 cm⁻¹: Aryl-O-alkyl ether

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-substituted aldehyde and methoxy groups create steric congestion, slowing reaction kinetics. Using bulky bases (e.g., Cs₂CO₃) and high-boiling solvents mitigates this issue.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate, and how can reaction conditions be optimized?

- The compound is synthesized via nucleophilic substitution between 4-bromo-2-formyl-6-methoxyphenol and ethyl bromoacetate derivatives. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux is critical for esterification and alkoxy group introduction . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic methods are essential for characterizing this compound?

- 1H/13C NMR confirms the (2E)-configuration of the but-2-enoate moiety (J = 16 Hz for trans coupling) and aromatic substitution patterns . FT-IR identifies the formyl (C=O stretch at ~1700 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) groups. HPLC-MS (ESI+) validates molecular weight (theoretical [M+H]+ = 357.04 g/mol) and purity .

Q. How do the functional groups (bromo, formyl, methoxy) influence its reactivity?

- The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the formyl group participates in condensations (e.g., Schiff base formation) or reductions (e.g., to hydroxymethyl). The methoxy group directs electrophilic aromatic substitution (para/ortho) and stabilizes intermediates via resonance .

Q. What strategies improve stability during storage?

- Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, as the formyl group is prone to oxidation and the ester to hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the aromatic ring be addressed?

- Regioselectivity is controlled by the methoxy group’s electron-donating effects, which activate the para position. For bromo substitution, use directing groups (e.g., –NO₂) in precursor synthesis. Computational DFT studies predict charge distribution to guide reaction design .

Q. What mechanistic insights explain contradictory bioactivity data in analogs?

- Structural analogs with nitro (electron-withdrawing) vs. methoxy (electron-donating) groups show opposing trends in enzyme inhibition. For example, nitro-substituted analogs exhibit higher activity against tyrosine kinases due to enhanced electrophilicity at the formyl group . Validate via kinetic assays (e.g., IC₅₀ comparisons) and docking simulations .

Q. How does stereochemistry (E/Z isomerism) affect biological interactions?

- The (2E)-configuration ensures optimal spatial alignment for hydrogen bonding with target proteins (e.g., kinases). Compare Z-isomer activity via NOESY NMR and circular dichroism to confirm stereospecific binding .

Q. What computational tools model structure-activity relationships (SAR) for this compound?

- Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or β-lactamases. QSAR models correlate logP values (calculated ~3.2) with membrane permeability. MD simulations assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can green chemistry principles be applied to its synthesis?

- Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent. Catalytic methods (e.g., Pd nanoparticles for bromo-group functionalization) reduce waste. Microwave-assisted synthesis cuts reaction time by 60% .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.